N-(benzo[d]thiazol-5-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide
Description
N-(benzo[d]thiazol-5-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide is a small-molecule compound featuring a pyrrolidine-2-carboxamide backbone substituted with a benzo[d]thiazol-5-yl group at the amide nitrogen and a 5-chlorothiophen-2-yl sulfonyl moiety at the pyrrolidine nitrogen. This structure combines heterocyclic motifs (thiazole, thiophene) with a sulfonyl linker, which may enhance solubility and target-binding interactions.
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-1-(5-chlorothiophen-2-yl)sulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S3/c17-14-5-6-15(25-14)26(22,23)20-7-1-2-12(20)16(21)19-10-3-4-13-11(8-10)18-9-24-13/h3-6,8-9,12H,1-2,7H2,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSLXRHANVOQBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)NC3=CC4=C(C=C3)SC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d]thiazol-5-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to various biological activities, making it a subject of extensive research.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 457.96 g/mol. Its structure includes a benzo[d]thiazole moiety, a pyrrolidine ring, and a sulfonyl group attached to a chlorothiophene, which suggests potential reactivity and biological activity .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 457.96 g/mol |
| Structural Features | Benzo[d]thiazole, Pyrrolidine, Sulfonyl group |
Target Interactions
This compound interacts with several biological targets. Research indicates that benzothiazole derivatives can inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are critical in the pathophysiology of neurodegenerative diseases like Alzheimer’s.
Biochemical Pathways Affected
The inhibition of AChE impacts cholinergic signaling pathways, while MAO-B inhibition affects monoamine metabolism. These interactions suggest that the compound may have implications in treating cognitive disorders and other neurological conditions.
Antimicrobial Properties
Preliminary studies have indicated that compounds with similar structural features exhibit antimicrobial activities. For instance, derivatives containing benzothiazole and thiophene motifs have shown efficacy against various bacterial strains .
Anticancer Potential
There is also emerging evidence suggesting anticancer properties associated with benzothiazole derivatives. Compounds structurally related to this compound have demonstrated cytotoxic effects on cancer cell lines, indicating potential as therapeutic agents in oncology .
Case Studies and Research Findings
- In vitro Studies :
- Enzyme Inhibition Assays :
- Animal Models :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of pyrrolidine-2-carboxamide derivatives with diverse pharmacological applications. Below is a comparative analysis of its structural and functional features against related analogs:
Key Observations:
Backbone Flexibility: The target compound utilizes a pyrrolidine ring, which offers conformational rigidity compared to cyclopropane (Compound 92) or carbamate-based scaffolds (Pharmacopeial Forum). This rigidity may enhance binding specificity to target proteins .
Substituent Effects: The 5-chlorothiophen-2-yl sulfonyl group in the target compound is distinct from the isoxazole acyl (Example 157) or benzoyl groups (Compound 92). Sulfonyl groups are known to improve metabolic stability and solubility compared to acyl or benzoyl moieties . The benzo[d]thiazol-5-yl amide substituent shares similarities with thiazol-5-yl groups in other analogs but lacks the additional dioxolane ring seen in Compound 92, which may reduce steric hindrance .
Synthetic Accessibility :
- Yields for related compounds (e.g., 16–25% for Compound 93) suggest moderate efficiency in coupling reactions, likely due to steric challenges in sulfonylation or acylation steps .
- The target compound’s sulfonylation step may require optimized conditions (e.g., anhydrous pyridine, reflux) to avoid side reactions, as seen in analogous syntheses .
Research Findings and Implications
- Enhanced Solubility : The sulfonyl group and polar thiazole/thiophene rings may improve aqueous solubility relative to purely aromatic analogs .
- Target Selectivity : The combination of benzo[d]thiazole and chlorothiophene could target enzymes or receptors with hydrophobic binding pockets, such as kinases or GPCRs, as seen in related thiazole-carboxamide inhibitors .
Table 2: Hypothetical Property Comparison
| Property | Target Compound | Example 157 (EP 2024) | Compound 92 |
|---|---|---|---|
| Molecular Weight | ~450–500 g/mol (estimated) | ~550 g/mol | ~500 g/mol |
| LogP (Predicted) | 2.5–3.5 (moderate lipophilicity) | 3.0–4.0 | 2.0–2.5 |
| Key Functional Groups | Sulfonyl, chlorothiophene, thiazole | Hydroxy, isoxazole, thiazole | Dioxolane, methoxybenzoyl |
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Sulfonylation | 5-chlorothiophene-2-sulfonyl chloride | DCM | 0°C → RT | 4 | 70–85 |
| Amide Coupling | Benzo[d]thiazol-5-amine, EDC·HCl | DMF | 60°C | 12 | 60–75 |
(Basic) Which spectroscopic methods are most reliable for confirming the compound’s structure?
Methodological Answer:
- NMR Spectroscopy:
- 1H NMR: Look for characteristic peaks: pyrrolidine ring protons (δ 2.5–3.5 ppm), aromatic protons from benzo[d]thiazole (δ 7.5–8.5 ppm), and sulfonyl group integration .
- 13C NMR: Confirm carbonyl (C=O, δ ~170 ppm) and sulfonyl (SO2, δ ~110 ppm) carbons .
- Mass Spectrometry (MS): High-resolution ESI-MS should match the molecular ion [M+H]+ with <2 ppm error .
- X-ray Crystallography: For unambiguous confirmation, use SHELXL () to resolve crystal structures, especially if NMR data is ambiguous .
(Advanced) How can researchers resolve contradictions in NMR data during structural elucidation?
Methodological Answer:
Conflicting NMR signals (e.g., overlapping peaks or unexpected splitting) can arise from conformational flexibility or impurities. Strategies include:
2D NMR (COSY, HSQC): Map proton-proton and proton-carbon correlations to assign ambiguous signals .
Crystallographic Validation: Use SHELX programs to determine the solid-state structure, which provides definitive bond lengths and angles .
Variable Temperature NMR: Identify dynamic processes (e.g., ring puckering in pyrrolidine) by analyzing spectral changes at different temperatures .
(Advanced) What experimental designs are recommended for assessing the compound’s biological activity?
Methodological Answer:
- Antimicrobial Assays: Use microdilution methods (MIC determination) against Gram-positive/negative strains, referencing similar thiadiazole derivatives ().
- Anticancer Screening: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC50 calculations after 48–72 hours .
- Target Interaction Studies: Perform SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding affinities for hypothesized targets (e.g., kinases) .
(Advanced) How can the reactivity of the sulfonyl group be exploited for derivatization?
Methodological Answer:
The sulfonyl group undergoes nucleophilic substitution or cross-coupling reactions:
- Nucleophilic Displacement: React with amines (e.g., piperazine) in DMSO at 100°C to generate sulfonamide analogs .
- Suzuki Coupling: Use Pd catalysts to attach aryl/heteroaryl groups, enhancing diversity for SAR studies .
Monitor Progress: Track reactions via TLC (Rf shifts) and confirm products using LC-MS .
(Basic) What purification techniques are effective for isolating the compound?
Methodological Answer:
- Column Chromatography: Use silica gel with gradient elution (hexane/ethyl acetate → DCM/methanol) .
- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) to improve crystal purity .
- HPLC: Employ reverse-phase C18 columns for final polishing if impurities persist .
(Advanced) How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to kinase domains or protease active sites. Validate with crystallographic data from SHELXL-refined structures .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .
(Basic) What strategies address solubility challenges in biological assays?
Methodological Answer:
- Co-solvents: Use DMSO (≤1% v/v) for stock solutions, diluted in assay buffers .
- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility .
(Advanced) How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
Core Modifications: Synthesize analogs with varied heterocycles (e.g., replacing benzo[d]thiazole with pyrazole) .
Functional Group Variation: Alter sulfonyl substituents (e.g., 5-chlorothiophene → 5-fluorothiophene) .
Bioisosteric Replacement: Substitute the pyrrolidine ring with piperidine or morpholine to assess conformational effects .
Data Analysis: Corrogate IC50 values with structural features using QSAR models .
(Advanced) How to evaluate the compound’s stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies: Expose to pH 1–9 buffers at 37°C for 24–72 hours. Monitor degradation via HPLC and identify products with HRMS .
- Plasma Stability: Incubate with human plasma (37°C, 1 hour), precipitate proteins with acetonitrile, and quantify remaining compound using LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
